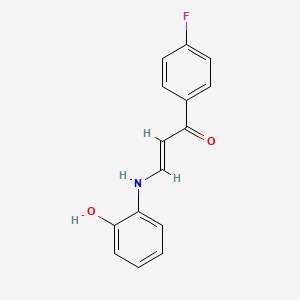

(E)-1-(4-fluorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(4-fluorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one, or 4-FHP, is an organofluorine compound with a broad range of applications in scientific research. It is used in a variety of fields, including biochemistry, pharmacology, and drug discovery. 4-FHP has been studied extensively for its ability to act as a potent inhibitor of enzymes, and its unique properties have enabled researchers to explore new avenues of research.

Aplicaciones Científicas De Investigación

Molecular Structure and Hyperpolarizability Analysis (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and analyzed to understand its molecular structure, vibrational wavenumbers, and hyperpolarizability. This study revealed that the compound exhibits significant non-linear optical (NLO) properties, with a first hyperpolarizability value suggesting potential applications in NLO materials. The electron density transfer between chlorophenyl and fluorophenyl rings was highlighted, indicating its utility in electronic and photonic devices Najiya et al., 2014.

Solvent Polarity Effects on Photophysical Properties The effects of solvent polarity on the photophysical properties of chalcone derivatives, including compounds similar to (E)-1-(4-fluorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one, were examined. This research identified bathochromic shifts in absorption and fluorescence spectra from non-polar to polar solvents due to intramolecular charge transfer interactions. Such findings are crucial for the development of solvent-sensitive fluorescent probes and materials with tunable optical properties Kumari et al., 2017.

Fluorination Effects on Biological Activity Research on the fluorination effects of pyrazoles related to curcumin, which share a structural motif with this compound, showed that fluorine groups enhance biological activity. This study provides insight into how modifications in the chemical structure can influence the inhibitory potency and selectivity of compounds towards various enzymes, suggesting potential applications in drug development and medicinal chemistry Nieto et al., 2015.

Applications in Dye-sensitized Solar Cells (DSSCs) The synthesis and characterization of organometallic compounds, including (E)-1-ferrocenyl-(3-fluorophenyl)prop-2-en-1-one, for application in dye-sensitized solar cells, demonstrated the potential of such compounds in renewable energy technologies. The study highlighted the impact of methoxy groups on enhancing intramolecular charge transfer, leading to improved conversion efficiency in DSSCs Anizaim et al., 2020.

Flavonol-based Fluorescent Probes Flavonols, related in structure to this compound, were studied for their potential as small-molecule fluorescent probes. This research highlighted the unique dual emissions of flavonols due to excited-state intramolecular proton transfer, making them ideal for designing probes for detecting various biological and environmental targets Qin et al., 2021.

Propiedades

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c16-12-7-5-11(6-8-12)14(18)9-10-17-13-3-1-2-4-15(13)19/h1-10,17,19H/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOOQDYZDOPGTL-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

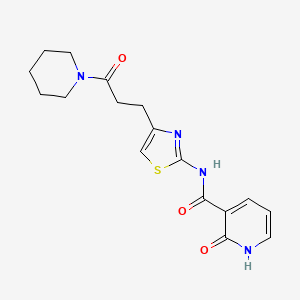

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2862070.png)

![N-methyl-4-[(methylamino)methyl]benzamide](/img/structure/B2862072.png)

![N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2862077.png)

![(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2862081.png)

![N-(3-acetylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862083.png)

![4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B2862086.png)

![(E)-2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2862090.png)